

Technical Support Center: Cryopreservation and Thawing of SW1116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SW116	
Cat. No.:	B611083	Get Quote

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful cryopreservation and thawing of SW1116 cells. Adherence to these protocols is critical for maintaining cell viability, ensuring experimental reproducibility, and obtaining reliable results.

Experimental Protocols Cryopreservation of SW1116 Cells

This protocol outlines the standardized procedure for freezing SW1116 cells for long-term storage.

Materials:

- Complete growth medium (e.g., L-15 with 10% FBS)
- Cryoprotective agent (e.g., DMSO)
- Sterile PBS (Phosphate-Buffered Saline)
- Trypsin-EDTA solution
- Cryovials, pre-labeled
- Controlled-rate freezing container

- · -80°C freezer
- Liquid nitrogen storage dewar

Procedure:

- Culture SW1116 cells until they reach 80-90% confluency.[1][2]
- Aspirate the culture medium and wash the cell monolayer with sterile PBS.
- Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
- Neutralize the trypsin with complete growth medium.
- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge at 1100 rpm (approximately 200 x g) for 4-5 minutes at room temperature.
- Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
- Aliquot the cell suspension into pre-labeled cryovials.
- Place the cryovials into a controlled-rate freezing container and store at -80°C for at least 24 hours. This achieves a cooling rate of approximately -1°C per minute.[4]
- Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Thawing of SW1116 Cells

This protocol details the steps for reviving cryopreserved SW1116 cells for subsequent culture and experimentation.

Materials:

- Complete growth medium, pre-warmed to 37°C
- Sterile centrifuge tubes (15 mL or 50 mL)

- Water bath at 37°C
- 70% ethanol
- Sterile pipettes
- Culture flasks or plates

Procedure:

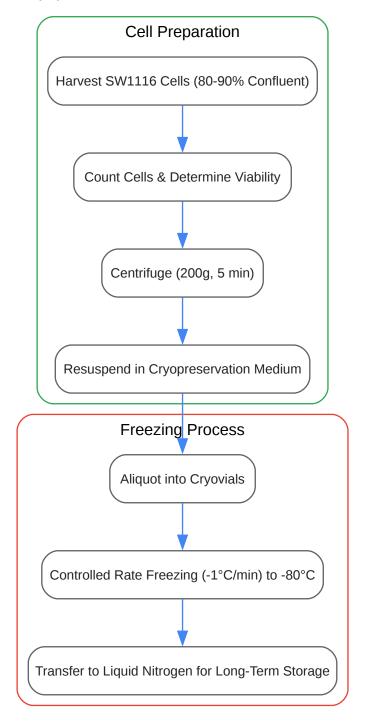
- Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete growth medium.
- Retrieve a cryovial of SW1116 cells from liquid nitrogen storage.
- Immediately immerse the lower half of the cryovial in a 37°C water bath.
- Gently agitate the vial until only a small ice crystal remains. This should take approximately 60-90 seconds.[4]
- Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.
- Quickly transfer the entire contents of the cryovial into the prepared centrifuge tube containing pre-warmed medium.
- Centrifuge the cell suspension at 1100 rpm (approximately 200 x g) for 4-5 minutes at room temperature.[3]
- Aspirate the supernatant containing the cryoprotective agent.
- Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the resuspended cells to a new culture flask and incubate at 37°C.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the cryopreservation and thawing of SW1116 cells.

Table 1: Cryopreservation Parameters

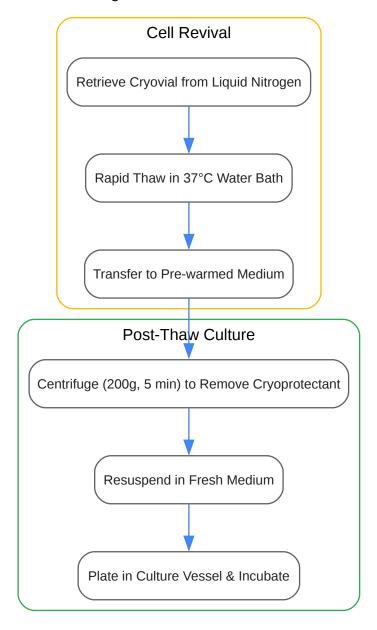
Parameter	Recommended Value	Notes
Cell Density for Freezing	1 x 10^6 - 1 x 10^7 cells/mL	A higher density can improve post-thaw viability.
Cryoprotectant	5-10% DMSO in FBS	DMSO is the most common cryoprotectant.
Cooling Rate	-1°C per minute	A slow, controlled rate is crucial to minimize ice crystal formation.[4]
Storage Temperature	Below -130°C (Liquid Nitrogen)	Long-term storage at -80°C will result in a significant loss of viability.[1]


Table 2: Thawing Parameters

Parameter	Recommended Value	Notes
Thawing Temperature	37°C Water Bath	Rapid thawing is essential for high cell viability.
Thawing Time	~60-90 seconds	Do not allow the cell suspension to warm up completely.
Centrifugation Speed	1100 rpm (~200 x g)	To pellet the cells for removal of the cryoprotectant.[3]
Centrifugation Time	4-5 minutes	
Post-Thaw Seeding Density	Varies by flask size	Adjust to ensure optimal cell attachment and growth.

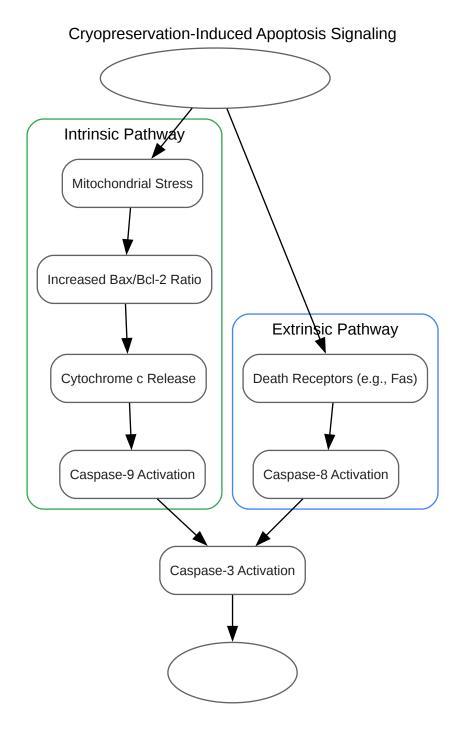
Visualizations

Cryopreservation Workflow for SW1116 Cells



Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the cryopreservation of SW1116 cells.


Thawing Workflow for SW1116 Cells

Click to download full resolution via product page

Caption: A flowchart outlining the recommended procedure for thawing cryopreserved SW1116 cells.

Click to download full resolution via product page

Caption: A simplified diagram of the signaling pathways leading to apoptosis during cryopreservation.

Troubleshooting Guide & FAQs

Q1: Why is my cell viability low after thawing?

Troubleshooting & Optimization

A1: Low post-thaw viability is a common issue and can be attributed to several factors:

- Suboptimal Freezing Protocol: A cooling rate faster or slower than the recommended -1°C per minute can lead to the formation of damaging intracellular ice crystals or excessive dehydration.[4] Ensure you are using a controlled-rate freezing container.
- Improper Storage: Storing cells at -80°C for extended periods is detrimental to their viability. [1] For long-term storage, always use liquid nitrogen.
- Slow Thawing: The thawing process should be rapid to minimize the time cells are exposed to concentrated cryoprotectants at intermediate temperatures.[4]
- Toxicity of Cryoprotectant: Prolonged exposure to DMSO at room temperature is toxic to cells. Ensure the cryoprotectant is diluted and removed promptly after thawing.
- Poor Cell Health Before Freezing: Only healthy, actively dividing cells in the logarithmic growth phase should be cryopreserved.[1]

Q2: My SW1116 cells are not attaching to the flask after thawing. What should I do?

A2: Poor attachment can be due to several reasons:

- Cell Damage During Handling: Thawed cells are fragile. Avoid vigorous pipetting or highspeed centrifugation.
- Incorrect Medium: Ensure you are using the recommended complete growth medium for SW1116 cells, pre-warmed to 37°C.
- Over-trypsinization Before Freezing: Excessive exposure to trypsin can damage cell surface proteins required for attachment.[2]
- Static Electricity: Static on plastic cultureware can repel cells. Wiping the flask with a sterile,
 damp cloth can help.[1]

Q3: Can I refreeze SW1116 cells that have been previously thawed and cultured?

A3: While it is possible, it is generally not recommended to repeatedly freeze and thaw the same cell stock. Each cryopreservation cycle introduces stress and can lead to a selection of a

more robust, but potentially altered, cell population. It is best practice to generate a large master cell bank and then create smaller working cell banks from a single vial of the master bank to ensure consistency across experiments.

Q4: What is the role of apoptosis in cryopreservation?

A4: Cryopreservation can induce programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[5][6] The stress of freezing and thawing can damage cellular components, particularly mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which are enzymes that execute cell death.[7] The goal of an optimized cryopreservation protocol is to minimize this stress and subsequent apoptosis.

Q5: How can I minimize contamination during the thawing process?

A5: Maintaining sterility is crucial.

- Always work in a certified biological safety cabinet.
- Wipe the outside of the cryovial with 70% ethanol before opening.
- When thawing in a water bath, ensure the cap of the cryovial does not come into contact with the water.
- Use sterile pipettes and tubes for all manipulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ubigene.us [ubigene.us]

- 4. Low cell viability due to the freezing or thawing of cancer cell lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Cryopreservation and Thawing of SW1116 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611083#cryopreservation-and-thawing-of-sw1116-cells-best-practices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com